2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid
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Overview
Description
Azetidines are four-membered heterocyclic compounds containing nitrogen . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the conversion of alkylated phosphonates and N-Boc-azetidin-3-one to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis
The azetidine ring is almost planar square-shaped. The valent angles at carbon atoms are in the range of 87.73–88.23°, and that at nitrogen is 95.29° .Chemical Reactions Analysis
Azetidines can undergo a variety of reactions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Azelaic acid, a naturally occurring dicarboxylic acid, demonstrates effectiveness in treating acne and various hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on malignant melanocytes suggest potential for arresting the progression of cutaneous malignant melanoma, highlighting its significance in dermatological research and treatment strategies (Fitton & Goa, 1991).
Biological and Pharmacological Effects of Phenolic Compounds
Chlorogenic Acid (CGA) is explored for its extensive biological and pharmacological roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Its impact on lipid and glucose metabolism indicates potential therapeutic applications for metabolic disorders (Naveed et al., 2018).
Molecular Distributions and Sources of Dicarboxylic Acids
A review focusing on dicarboxylic acids in atmospheric aerosols outlines their molecular distributions, sources, and formation pathways. Oxalic acid, as a prevalent dicarboxylic acid, is discussed for its formation through atmospheric oxidation and its implications in environmental chemistry (Kawamura & Bikkina, 2016).
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives have shown a broad range of biological potentials, such as antifungal, anti-Parkinsonism, and anti-tumor activities. This review underscores the pharmacological importance of isoquinoline derivatives, highlighting their role in the development of novel therapeutic agents (Danao et al., 2021).
Antimicrobial Activity of Mushroom Extracts and Isolated Compounds
The antimicrobial properties of mushroom extracts and their active compounds, including isoquinoline alkaloids, are discussed. The review emphasizes the potential of mushrooms as a natural source of antimicrobials, which could contribute to the development of new therapeutic agents (Alves et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as azetidine carboxylic acids, have been evaluated for their potency as gaba-uptake inhibitors .
Mode of Action
coli cultures and various seedlings . The toxicity of azetidine-2-carboxylic acid, a structural analogue of L-proline, results from its incorporation into proteins due to misrecognition by prolyl-tRNA synthetase .
Biochemical Pathways
Related azetidine derivatives have been used as building blocks to prepare small peptides , suggesting that they may interact with peptide synthesis pathways.
Result of Action
coli cultures and various seedlings , suggesting that they may have antimicrobial or herbicidal effects.
Properties
IUPAC Name |
2-(azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2.3C2H2O4/c2*1-2-4-11-9-14(12-7-13-8-12)6-5-10(11)3-1;3*3-1(4)2(5)6/h2*1-4,12-13H,5-9H2;3*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMMTAQVJLUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CNC3.C1CN(CC2=CC=CC=C21)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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